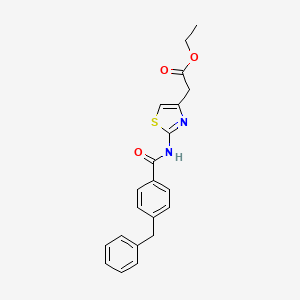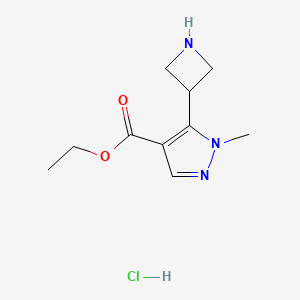
Ethyl 5-(azetidin-3-yl)-1-methylpyrazole-4-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Ethyl 5-(azetidin-3-yl)-1-methylpyrazole-4-carboxylate;hydrochloride” is a chemical compound with the molecular weight of 245.71 . It is a powder in physical form .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N3O2.ClH/c1-3-15-10(14)8-6-12-13(2)9(8)7-4-11-5-7;/h6-7,11H,3-5H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “Ethyl 5-(azetidin-3-yl)-1-methylpyrazole-4-carboxylate;hydrochloride” are not available, similar compounds have been synthesized through various reactions such as the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 245.71 . The storage temperature is 4 degrees Celsius .科学的研究の応用
Medicinal Chemistry and Synthetic Approaches
Ethyl 5-(azetidin-3-yl)-1-methylpyrazole-4-carboxylate; hydrochloride has been investigated in the context of its synthetic utility and potential medicinal applications. Research has focused on the design and synthesis of novel compounds with significant pharmacological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects.
Design and Synthesis for Pharmacological Intervention : Compounds related to Ethyl 5-(azetidin-3-yl)-1-methylpyrazole-4-carboxylate; hydrochloride have been explored for their potential in treating inflammatory and allergic diseases, atherosclerosis, and cancer through the inhibition of 5-lipoxygenase (5-LO), a key enzyme in leukotriene biosynthesis (Landwehr et al., 2006).
Novel Anti-depressants Discovery : Studies have also explored structurally novel 5-HT3 receptor antagonists for their anti-depressant properties, leading to the synthesis of compounds with promising pharmacological profiles (Mahesh et al., 2011).
Anti-hepatitis B Virus Activities : Synthesis efforts have yielded ethyl 5-hydroxyindole-3-carboxylates demonstrating significant anti-HBV activity, suggesting potential therapeutic applications (Chunshen Zhao et al., 2006).
Pharmacological Studies and Biological Evaluation
Research has also concentrated on the biological evaluation of synthesized compounds for their antitumor, anti-inflammatory, and antibacterial activities.
Anticancer and Anti-inflammatory Agents : A study on pyrazolopyrimidines derivatives highlighted their anticancer and anti-5-lipoxygenase activities, which could contribute to novel therapeutic approaches for cancer and inflammation (Rahmouni et al., 2016).
Antibacterial Agents Development : The synthesis of 3-chloro-4-(substituted phenyl)-1-{(2-oxo-2-(5- phenyl-1H-tetrazol-1-yl) ethyl) amino} azetidin- 2-one derivatives demonstrated potential as antibacterial agents, showcasing the versatility of Ethyl 5-(azetidin-3-yl)-1-methylpyrazole-4-carboxylate; hydrochloride in drug discovery (Mohite & Bhaskar, 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
ethyl 5-(azetidin-3-yl)-1-methylpyrazole-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-3-15-10(14)8-6-12-13(2)9(8)7-4-11-5-7;/h6-7,11H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROYRZYUWQEZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)C2CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

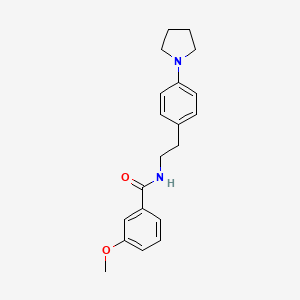
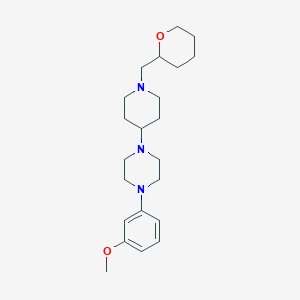

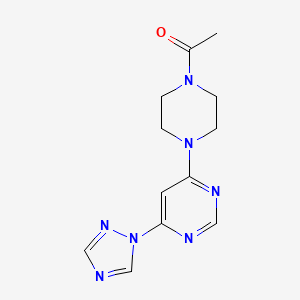
![3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2876484.png)
![3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride](/img/structure/B2876485.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2876487.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2876491.png)

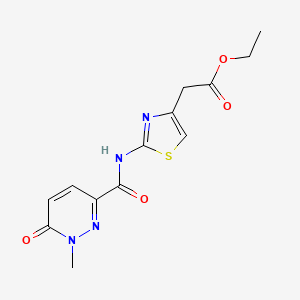
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2876494.png)
![6-[1-(hydroxyimino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2876498.png)

